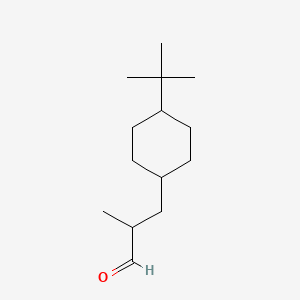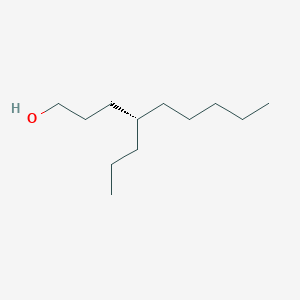
(4S)-4-propylnonan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-propylnonan-1-ol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a propyl group attached to the fourth carbon in the (S)-configuration. The stereochemistry of this compound is significant as it can influence its reactivity and interactions in various chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propylnonan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, (4S)-4-propylnonan-2-one, using chiral catalysts or reagents. For instance, asymmetric hydrogenation using chiral rhodium or ruthenium complexes can yield the desired alcohol with high enantiomeric purity.
Another method involves the use of chiral auxiliaries in the alkylation of nonanal, followed by reduction. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can be an efficient and environmentally friendly approach. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
(4S)-4-propylnonan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4S)-4-propylnonanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Reduction: The alcohol can be reduced to the corresponding alkane, (4S)-4-propylnonane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents (e.g., thionyl chloride, SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent (CrO3 in H2SO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: (4S)-4-propylnonanal.
Reduction: (4S)-4-propylnonane.
Substitution: (4S)-4-propylnonyl chloride or bromide.
科学的研究の応用
(4S)-4-propylnonan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
作用機序
The mechanism of action of (4S)-4-propylnonan-1-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme activity or receptor binding. Additionally, the chiral center can affect the compound’s binding affinity and selectivity, leading to different biological outcomes.
類似化合物との比較
Similar Compounds
(4R)-4-propylnonan-1-ol: The enantiomer of (4S)-4-propylnonan-1-ol, which may exhibit different biological activities and reactivity due to its opposite stereochemistry.
4-propyloctan-1-ol: A similar compound with one less carbon in the main chain, which can influence its physical and chemical properties.
4-propylheptan-1-ol: Another similar compound with two fewer carbons in the main chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions in various chemical and biological contexts. The presence of the propyl group at the fourth carbon and the (S)-configuration distinguishes it from other similar compounds, making it valuable in asymmetric synthesis and chiral recognition studies.
特性
分子式 |
C12H26O |
|---|---|
分子量 |
186.33 g/mol |
IUPAC名 |
(4S)-4-propylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-6-9-12(8-4-2)10-7-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChIキー |
YJIYBYOWBOONOU-LBPRGKRZSA-N |
異性体SMILES |
CCCCC[C@H](CCC)CCCO |
正規SMILES |
CCCCCC(CCC)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


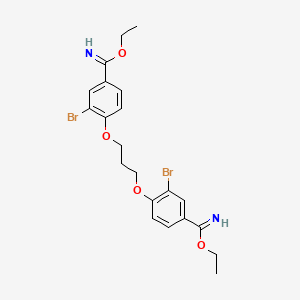
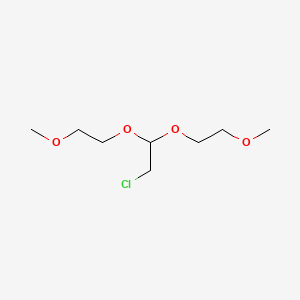
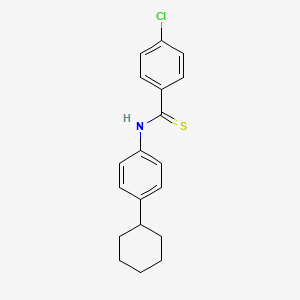
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
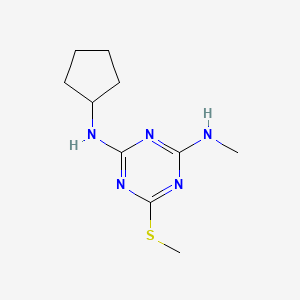
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
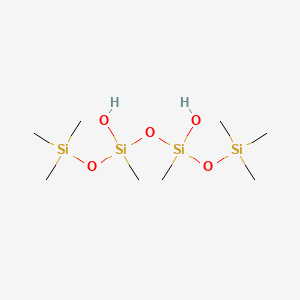
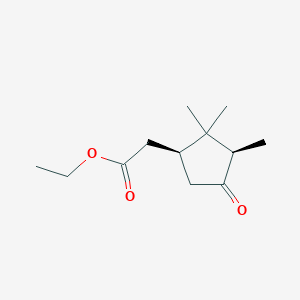
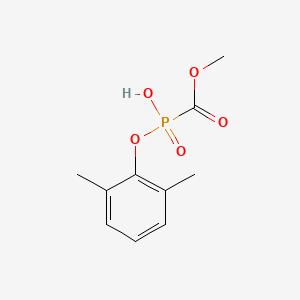
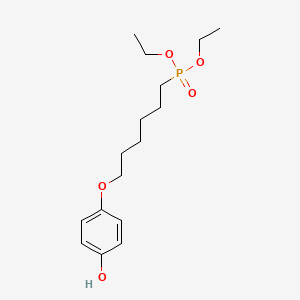


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
